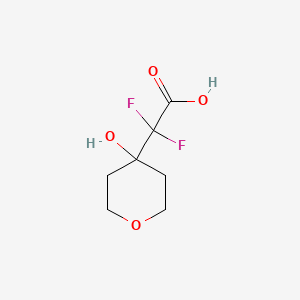

2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid

Beschreibung

2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid is an organic compound with the molecular formula C7H10F2O4 and a molecular weight of 196.15 g/mol This compound is characterized by the presence of a difluoroacetic acid moiety attached to a 4-hydroxyoxan-4-yl group

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O4/c8-7(9,5(10)11)6(12)1-3-13-4-2-6/h12H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVRHLNGMNBUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(C(=O)O)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid typically involves the reaction of difluoroacetic acid with a suitable precursor containing the 4-hydroxyoxan-4-yl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The difluoroacetic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoroacetic acid moiety can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Difluoroacetic acid: Shares the difluoroacetic acid moiety but lacks the 4-hydroxyoxan-4-yl group.

4-Hydroxyoxan-4-yl acetic acid: Contains the 4-hydroxyoxan-4-yl group but lacks the difluoroacetic acid moiety.

Biologische Aktivität

2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid (DFHOA) is an organic compound characterized by its unique difluoroacetate moiety and a 4-hydroxyoxan-4-yl group. Its molecular formula is , and it has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DFHOA, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

DFHOA's biological activity is largely attributed to its ability to interact with various enzymes and proteins. The difluoroacetate group can inhibit enzyme activity or alter protein functions, while the hydroxyoxan ring may enhance binding affinity to biological targets. Research indicates that DFHOA can influence metabolic pathways, potentially acting as either an inhibitor or an activator depending on the context of its application.

Biological Activity Profile

The biological activities of DFHOA include:

- Enzyme Interaction : DFHOA has been shown to modulate the activity of several enzymes involved in metabolic processes. Its interactions can lead to significant changes in enzyme kinetics, influencing cellular responses to external stimuli.

- Antimicrobial Properties : Preliminary studies suggest that DFHOA exhibits antimicrobial activity against various pathogens. This property may be linked to its structural components, which facilitate interactions with microbial cell membranes.

- Antioxidant Activity : DFHOA and its derivatives have demonstrated potential antioxidative effects, making them candidates for further investigation in oxidative stress-related conditions.

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro studies have demonstrated that DFHOA significantly inhibits specific metabolic enzymes, leading to altered metabolic fluxes in treated cells. For instance, DFHOA was found to reduce lactate production in cancer cell lines, indicating its potential role as a metabolic modulator.

- Antimicrobial Testing : A series of antimicrobial assays revealed that DFHOA effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antimicrobial agents.

- Oxidative Stress Studies : In models of oxidative stress, DFHOA exhibited protective effects on cellular viability and reduced markers of oxidative damage. These findings suggest that DFHOA could be beneficial in conditions characterized by excessive oxidative stress.

Comparative Analysis

The following table compares DFHOA with structurally similar compounds regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| DFHOA | Difluoroacetate moiety; 4-hydroxyoxan-4-yl group | Enzyme modulation, antimicrobial properties |

| Difluoroacetic Acid | Contains difluoroacetate | Primarily known for metabolic inhibition |

| 4-Hydroxyoxan-4-yl Acetic Acid | Lacks difluoro group | Exhibits weaker enzyme interaction |

This comparison highlights the unique properties of DFHOA that may contribute to its distinct biological activities.

Q & A

Q. What are the critical safety protocols for handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Handle in a fume hood to avoid inhalation of fluorinated vapors.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, per EPA guidelines .

Comparative Studies

Q. How does this compound compare to non-fluorinated analogs in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.